Tipelukast
Overview
Description
Tipelukast (also known as KCA 757 or MN-001) is a sulfidopeptide leukotriene receptor antagonist with suspected anti-inflammatory properties . It is developed by MediciniNova .
Synthesis Analysis
MN-001 (tipelukast) is a novel, orally bioavailable, small molecule compound thought to exert its effects through several mechanisms to produce its anti-inflammatory and anti-fibrotic activity . In a study, HepG2 cells derived from human hepatocellular carcinoma samples were incubated for 48 hours with arachidonic acid (AA), LXR agonist T0901317, and MN-001 (tipelukast) each alone or in various combinations . The amount of TG synthesis in the HepG2 cells was calculated by extracting lipids from the HepG2 cells before and after treatment .
Molecular Structure Analysis
The molecular formula of Tipelukast is C29H38O7S . The InChIKey is KPWYNAGOBXLMSE-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
Tipelukast has a molecular weight of 530.67 . It is a solid substance that is soluble in ethanol .
Scientific Research Applications
Protein Function Investigation
Tipelukast has been linked to innovative methods aimed at understanding protein functions. A study introduced a method allowing the control of protein abundance by a genetically encoded regulatory system, which could be relevant to research involving Tipelukast. This method involves a dormant N‐degron attached to the protein of interest's N-terminus, which, when activated, targets the protein for degradation. Such methods are crucial for studying protein function in eukaryotes and could be applied in research involving Tipelukast (Taxis et al., 2009).
Innovative Framework for Process Improvement
In the context of service management processes, an innovative framework called TIPA® has been utilized, which might intersect with the research applications of Tipelukast. TIPA for ITIL illustrates how innovative frameworks are developed and applied across the innovation chain. This approach signifies the importance of structured and innovative processes in various research fields, including those involving Tipelukast (Barafort et al., 2014).
Atmospheric and Environmental Studies
Research related to Tipelukast might also draw insights from studies like the Tibetan Plateau Atmospheric Scientific Experiment (TIPEX-III), which focuses on the Earth–Atmosphere coupled system. Though not directly linked to Tipelukast, the methodologies and results from such expansive studies might offer valuable approaches or data for environmental aspects or impacts of Tipelukast (Zhao et al., 2017).
Interdisciplinary and Systems Science
Tipelukast research may benefit from interdisciplinary approaches, as evidenced by the NIH's focus on integrating behavioral and social sciences into biomedical research. While not directly about Tipelukast, the principles of interdisciplinary research, systems science, and a problem-based focus can be instrumental in exploring the multifaceted impacts of Tipelukast (Mabry et al., 2008).
Nanoparticle Delivery and Imaging
The research on ultrasound-mediated delivery (USMD) of nanoparticles, pDNA, and stem cells can be pertinent to Tipelukast, especially if its applications involve targeted drug delivery or imaging. A general-purpose preclinical research tool, TIPS, has been used to enhance the delivery of nanoparticles, potentially offering insights into how Tipelukast might be delivered or tracked within biological systems (Seip et al., 2010).
Safety And Hazards
Future Directions
MediciNova has announced plans for a Phase 2 clinical trial to evaluate MN-001 (tipelukast) for the treatment of patients with non-alcoholic fatty liver disease (NAFLD), type 2 diabetes mellitus (T2DM), and hypertriglyceridemia . This study builds on findings from a previous Phase 2a study in NASH/NAFLD patients with hypertriglyceridemia in which MN-001 (tipelukast) was shown to reduce serum triglycerides, increase high-density lipoproteins (HDL-C), and reduce low-density lipoproteins (LDL) during the 12-week treatment period .
properties
IUPAC Name |
4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenyl)sulfanylpropoxy]-2-propylphenoxy]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38O7S/c1-5-9-23-25(14-12-22(20(4)31)29(23)36-16-7-11-27(32)33)35-17-8-18-37-26-15-13-21(19(3)30)28(34)24(26)10-6-2/h12-15,34H,5-11,16-18H2,1-4H3,(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWYNAGOBXLMSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1OCCCC(=O)O)C(=O)C)OCCCSC2=C(C(=C(C=C2)C(=O)C)O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00925325 | |
Record name | 4-(6-Acetyl-3-{3-[(4-acetyl-3-hydroxy-2-propylphenyl)sulfanyl]propoxy}-2-propylphenoxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00925325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tipelukast | |
CAS RN |
125961-82-2 | |
Record name | Tipelukast [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125961822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tipelukast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12435 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-(6-Acetyl-3-{3-[(4-acetyl-3-hydroxy-2-propylphenyl)sulfanyl]propoxy}-2-propylphenoxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00925325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIPELUKAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08379P260O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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